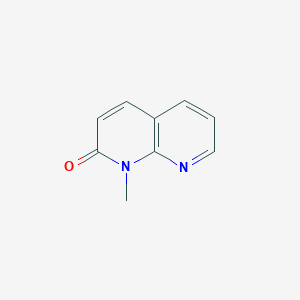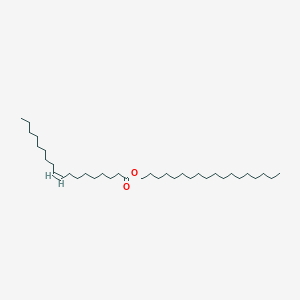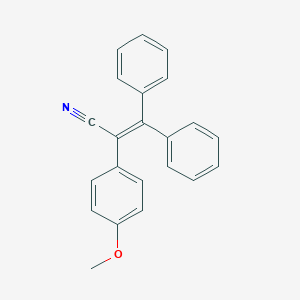
ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrylonitrile, 2-(p-methoxyphenyl)-3,3-diphenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MADAM-11 and has been used in various fields of study, including biochemistry, pharmacology, and toxicology. In
科学的研究の応用
MADAM-11 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. MADAM-11 has been used in studies investigating the role of sigma-1 receptors in cancer, neurodegenerative diseases, and psychiatric disorders.
作用機序
MADAM-11 acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is widely distributed in various tissues. The sigma-1 receptor has been shown to modulate various ion channels and receptors, including the NMDA receptor, which is involved in learning and memory. Activation of the sigma-1 receptor by MADAM-11 has been shown to induce calcium release from the endoplasmic reticulum and modulate intracellular signaling pathways.
生化学的および生理学的効果
MADAM-11 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. MADAM-11 has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Additionally, MADAM-11 has been shown to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
MADAM-11 has several advantages for use in lab experiments. It has high affinity and selectivity for the sigma-1 receptor, making it a suitable ligand for studying the receptor's function. Additionally, MADAM-11 has been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, one limitation of MADAM-11 is its limited solubility in aqueous solutions, which may affect its bioavailability in certain experimental setups.
将来の方向性
There are several future directions for research on MADAM-11. One area of interest is the role of sigma-1 receptors in psychiatric disorders, such as depression and anxiety. MADAM-11 may be a useful tool for investigating the involvement of sigma-1 receptors in these disorders. Additionally, MADAM-11 may have potential applications in drug discovery, as it has been shown to have anticancer and neuroprotective effects. Further research is needed to explore the full potential of MADAM-11 in these areas.
Conclusion:
In conclusion, MADAM-11 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has high affinity and selectivity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. MADAM-11 has several advantages for use in lab experiments, including low toxicity and high selectivity. Future research on MADAM-11 may have important implications for understanding the role of sigma-1 receptors in various diseases and for developing new therapies.
合成法
MADAM-11 can be synthesized through a multistep process that involves the reaction of 2-(p-methoxyphenyl)acetonitrile with benzophenone in the presence of a base. The resulting product is then treated with a reducing agent to produce MADAM-11. The synthesis of MADAM-11 has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
特性
CAS番号 |
16143-89-8 |
|---|---|
製品名 |
ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL- |
分子式 |
C22H17NO |
分子量 |
311.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C22H17NO/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |
InChIキー |
KPCGDUZWYDQIFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
正規SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
その他のCAS番号 |
16143-89-8 |
同義語 |
2-(p-Methoxyphenyl)-3,3-diphenylacrylonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





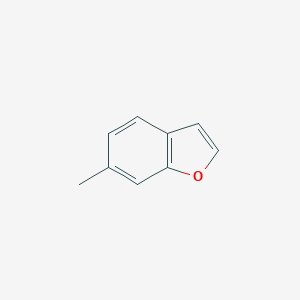
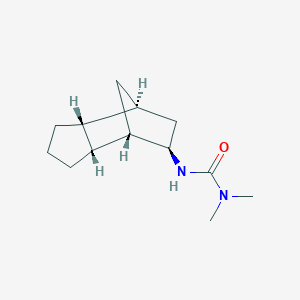
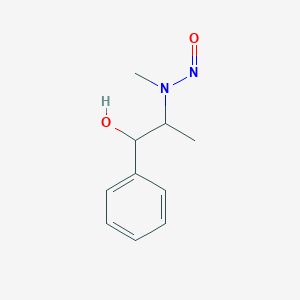
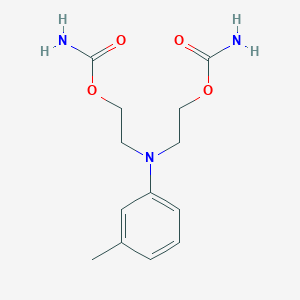
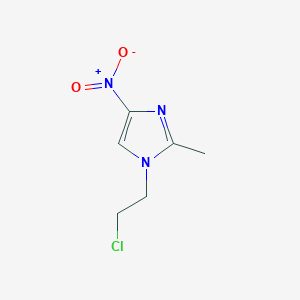
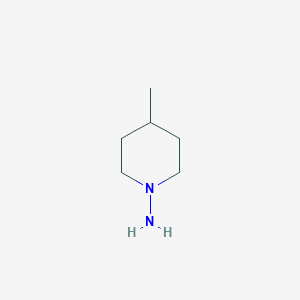
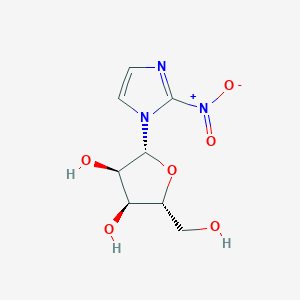
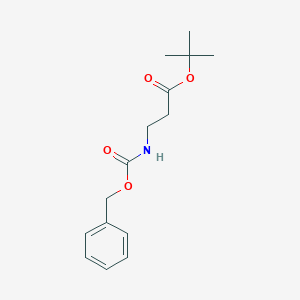
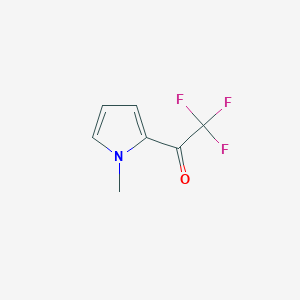
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
